molecular formula C4H6N2O2S B13110437 1-Methyl-1H-imidazole-2-sulfinic acid CAS No. 265986-76-3

1-Methyl-1H-imidazole-2-sulfinic acid

Katalognummer: B13110437
CAS-Nummer: 265986-76-3
Molekulargewicht: 146.17 g/mol
InChI-Schlüssel: YSQRUVQCBNCPGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-imidazole-2-sulfinic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group and a sulfinic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with sulfur dioxide and an oxidizing agent. The reaction typically occurs under mild conditions, with the sulfur dioxide acting as the sulfinating agent.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of sulfur dioxide and an oxidizing agent to a solution of 1-methylimidazole, followed by purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-imidazole-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the imidazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Methyl-1H-imidazole-2-sulfonic acid.

    Reduction: 1-Methyl-1H-imidazole-2-thiol.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-Methylimidazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    Imidazole-2-sulfinic acid: Lacks the methyl group, which can influence its solubility and reactivity.

    1-Methyl-1H-imidazole-2-sulfonic acid: An oxidized form of 1-Methyl-1H-imidazole-2-sulfinic acid with different chemical properties.

Uniqueness: this compound is unique due to the presence of both a methyl group and a sulfinic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

265986-76-3

Molekularformel

C4H6N2O2S

Molekulargewicht

146.17 g/mol

IUPAC-Name

1-methylimidazole-2-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-6-3-2-5-4(6)9(7)8/h2-3H,1H3,(H,7,8)

InChI-Schlüssel

YSQRUVQCBNCPGM-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.